molecular formula C11H11N3O2 B3293500 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid CAS No. 885281-04-9

2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B3293500
CAS No.: 885281-04-9
M. Wt: 217.22 g/mol
InChI Key: UGZFNTSAGLRUGP-UHFFFAOYSA-N
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Description

2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid ( 885281-04-9) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 11 H 11 N 3 O 2 and a molecular weight of 217.22 g/mol, features a 1,2,4-triazole scaffold linked to a benzyl group and an acetic acid side chain . The 1,2,4-triazole core is a privileged structure in pharmaceutical development due to its wide range of biological activities, making this acetic acid derivative a versatile precursor for the synthesis of novel bioactive molecules . The acetic acid functional group provides a convenient handle for further chemical modification, allowing researchers to create amide conjugates, ester derivatives, and more complex molecular architectures . In research settings, this compound is primarily utilized as a key intermediate in the design and synthesis of potential therapeutic agents. Its structure is associated with a calculated LogP of 1.02 and a topological polar surface area (TPSA) of 78.87 Ų , properties that are relevant for predicting its behavior in drug-like compound development. Proper handling and storage are essential for maintaining product integrity; it is recommended to be kept in a sealed container, in a dark place, under an inert atmosphere, and at temperatures between 2-8°C . This product is labeled with GHS warning symbols and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Please note: This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-benzyl-1H-1,2,4-triazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZFNTSAGLRUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680013
Record name (5-Benzyl-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885281-04-9
Record name (5-Benzyl-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 5 Benzyl 4h 1,2,4 Triazol 3 Yl Acetic Acid and Its Precursors

Retrosynthetic Analysis of the 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic Acid Framework

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the primary disconnections are made across the bonds forming the 1,2,4-triazole (B32235) ring.

A logical disconnection of the triazole ring suggests two primary building blocks. One precursor would provide the C3-N4-C5 fragment (containing the benzyl (B1604629) and acetic acid groups), and the other would provide the N1-N2 fragment (typically from hydrazine (B178648) or a derivative). However, a more common and practical approach in triazole synthesis involves disconnecting the ring into a carbon-nitrogen backbone and a nitrogen-containing cyclizing agent.

Following this logic, a primary disconnection can be made between N1-C5 and N4-C3. This leads to two key synthons: a phenylacetyl synthon (providing the benzyl group at C5) and a synthon containing the rest of the ring atoms along with the acetic acid moiety. This can be practically realized by considering precursors such as a phenylacetic acid derivative and a hydrazine derivative carrying the acetic acid side chain.

A highly plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound.

Immediate Precursor (Functional Group Interconversion): The corresponding ethyl ester, ethyl 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetate. This simplifies the synthesis by protecting the carboxylic acid, which can be easily deprotected in the final step.

Triazole Ring Disconnection: The triazole ring can be retrosynthetically cleaved, suggesting a condensation and cyclization reaction. This points towards two key precursors:

An imidate derived from phenylacetonitrile (B145931), such as ethyl phenylacetimidate . This provides the C5 atom and the attached benzyl group.

A hydrazide derivative of malonic acid, such as malonic acid monohydrazide or its ester equivalent. This provides the N1, N2, C3, and N4 atoms, along with the acetic acid side chain.

This approach breaks the target molecule down into simple precursors: phenylacetonitrile, ethanol (B145695), and a derivative of malonic acid and hydrazine, all of which are fundamental starting materials in organic synthesis.

Classical Synthetic Routes to the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is a common structural motif, and numerous classical methods have been developed for its synthesis. These methods typically involve the cyclization of open-chain precursors containing the requisite nitrogen and carbon atoms.

One of the most established methods for synthesizing 1,2,4-triazoles is the Pellizzari reaction, which involves the reaction of an acyl hydrazide with an amide. scispace.com A related classical method is the Einhorn–Brunner reaction, which describes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to form 1,2,4-triazoles. scispace.com

Modern variations of these approaches often involve the reaction of hydrazides with various one-carbon electrophiles. For instance, reacting a hydrazide with an orthoester or cyanogen (B1215507) bromide can lead to the formation of the triazole ring. A particularly relevant route for substituted triazoles involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, which, after cyclization, yields a mercaptotriazole. The thiol group can then be removed or used as a handle for further functionalization. This strategy has been used to prepare 5-benzyl-4-substituted-4H-1,2,4-triazole-3-thiols from phenylacetic acid hydrazide. nih.govresearchgate.net

Amidrazones are versatile intermediates for the synthesis of various nitrogen-containing heterocycles, including 1,2,4-triazoles. thieme-connect.comfrontiersin.org The general approach involves the reaction of an amidrazone with a one-carbon electrophile, such as a carboxylic acid, an acyl chloride, an anhydride, or an orthoester. The reaction proceeds via condensation followed by an intramolecular cyclodehydration to furnish the triazole ring.

The required amidrazone precursor can be synthesized from the corresponding nitrile via the Pinner reaction to form an imidoyl chloride, which is then treated with a hydrazine derivative. thieme-connect.com Alternatively, amidrazones can be formed from the reaction of hydrazones with amines under oxidative conditions. frontiersin.org The versatility of the substituents that can be introduced on both the amidrazone and the cyclizing agent makes this a powerful method for generating diverse 1,2,4-triazole libraries. frontiersin.orgnih.gov

Targeted Synthesis of this compound

Based on the retrosynthetic analysis and classical synthetic principles, a targeted, multi-step synthesis for this compound can be proposed. This pathway utilizes readily available starting materials and involves well-established chemical transformations.

The proposed synthetic route is as follows:

Preparation of Ethyl Phenylacetimidate (2): Phenylacetonitrile (1) is treated with ethanol in the presence of anhydrous hydrogen chloride gas in a Pinner reaction to yield the corresponding imidate hydrochloride salt, which is neutralized to give the free imidate.

Preparation of Ethyl Hydrazinoacetate (4): This key intermediate can be synthesized from the reaction of ethyl chloroacetate (B1199739) (3) with hydrazine hydrate.

Condensation and Cyclization: Ethyl phenylacetimidate (2) is reacted with ethyl hydrazinoacetate (4). The reaction proceeds through an initial nucleophilic addition-elimination to form an N-hydrazinyl-acetimidate intermediate (5), which undergoes spontaneous intramolecular cyclization and dehydration upon heating to form the triazole ring, yielding ethyl 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetate (6).

Hydrolysis: The final step involves the acidic or basic hydrolysis of the ethyl ester (6) to afford the target compound, this compound (7).

Step 1: Pinner Reaction: The nitrile nitrogen of phenylacetonitrile is protonated by HCl, activating the carbon for nucleophilic attack by ethanol. The resulting intermediate is protonated again, leading to the formation of the ethyl phenylacetimidate hydrochloride salt.

Step 3: Condensation and Cyclization: The terminal nitrogen of ethyl hydrazinoacetate acts as a nucleophile, attacking the electrophilic carbon of the imidate. This is followed by the elimination of ethanol to form intermediate (5). The internal nitrogen of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and elimination of water (dehydration), often promoted by heat or acid/base catalysis, leads to the formation of the stable, aromatic 1,2,4-triazole ring.

Step 4: Ester Hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide (B78521) ion attacks the ester carbonyl carbon. The tetrahedral intermediate collapses to expel the ethoxide ion, forming the carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid product.

Reaction StepParameterTypical Range / ConditionsRationale / Notes
Step 1: Pinner Reaction (Phenylacetonitrile → Ethyl Phenylacetimidate)Temperature0°C to Room TemperatureThe reaction is often initiated at low temperatures to control the exothermicity of dissolving HCl gas and then allowed to warm.
SolventAnhydrous Ethanol / Diethyl EtherEthanol serves as both the solvent and the reactant. Anhydrous conditions are crucial to prevent hydrolysis of the nitrile and imidate.
CatalystAnhydrous HCl (gas)Acts as a catalyst to activate the nitrile group for nucleophilic attack.
StoichiometryExcess Ethanol, Stoichiometric or slight excess HClEthanol is used in excess. A sufficient amount of HCl is required to drive the reaction to completion.
Step 3: Condensation & Cyclization (Imidate + Hydrazide → Triazole Ester)TemperatureRoom Temperature to Reflux (80-150°C)Initial condensation may occur at lower temperatures, but cyclodehydration typically requires heating to overcome the activation energy barrier. researchgate.net
SolventEthanol, Acetic Acid, DMF, TolueneA high-boiling point solvent is often preferred to facilitate the dehydration step. Acetic acid can serve as both a solvent and an acid catalyst.
CatalystNone, or Acidic (e.g., Acetic Acid) / Basic (e.g., NaOEt)The reaction can proceed thermally, but catalysis can accelerate the cyclization and dehydration steps.
Stoichiometry~1:1 molar ratio of Imidate to HydrazideUsing equimolar amounts is typical to ensure efficient conversion and minimize unreacted starting materials.
Step 4: Ester Hydrolysis (Triazole Ester → Triazole Acid)TemperatureRoom Temperature to RefluxHeating can significantly increase the rate of hydrolysis, but should be controlled to prevent potential degradation of the triazole ring.
SolventAqueous Alcohol (e.g., EtOH/H₂O), THF/H₂OA co-solvent system is used to ensure the solubility of both the ester and the aqueous base/acid.
CatalystAqueous NaOH, KOH, or HCl, H₂SO₄Both basic (saponification) and acidic conditions are effective for ester hydrolysis. Base-mediated hydrolysis is often faster and cleaner.
StoichiometryExcess base or acidAn excess of the hydrolyzing agent is used to drive the reaction to completion.

Purification Techniques for this compound

The isolation and purification of this compound from reaction mixtures are critical steps to ensure the high purity of the final product. Common techniques employed include recrystallization and column chromatography, with the choice of method and specific conditions depending on the nature of the impurities present.

Recrystallization: This is a widely used technique for purifying solid compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For triazole derivatives similar in structure to this compound, ethanol is frequently employed as a recrystallization solvent. nih.govnih.gov The crude product is dissolved in a minimal amount of hot ethanol, and upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the mother liquor. The process can be repeated to achieve higher purity.

Column Chromatography: For more challenging separations or to remove impurities with similar solubility profiles, column chromatography is the method of choice. rsc.org In this technique, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent, a solvent or a mixture of solvents, is then passed through the column to move the components of the mixture at different rates based on their affinity for the stationary phase. For compounds with polarities similar to this compound, a common eluent system is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. rsc.org The polarity of the eluent is often gradually increased to effectively separate the desired compound from its impurities. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify and combine those containing the pure product.

Interactive Data Table: Purification Parameters for Triazole Derivatives

Purification TechniqueCompound TypeStationary Phase/Solvent SystemObservationsReference
Recrystallization4,5-disubstituted-1,2,4-triazol-3-oneEthanolEffective for removing minor impurities. nih.gov
Recrystallization4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thioneAqueous Ethanol (60%)Yielded crystalline solid. nih.gov
Column Chromatography1-benzyl-4-n-butyl-1H-1,2,3-triazole derivativesn-hexane/Ethyl AcetateGood separation of closely related compounds. rsc.org
Column ChromatographyGeneral Organic CompoundsSilica GelAddition of small amounts of acetic or formic acid can reduce tailing for acidic compounds. orgsyn.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its precursors, several green approaches are being explored to enhance sustainability.

Solvent-Free Approaches and Alternative Reaction Media

Traditional organic syntheses often rely on volatile and often toxic organic solvents. The development of solvent-free reaction conditions or the use of environmentally benign solvents is a key focus of green chemistry.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify purification procedures. Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions. For the synthesis of various 1,2,4-triazole derivatives, microwave-assisted, solvent-free conditions have been shown to dramatically reduce reaction times and increase yields compared to conventional heating methods. researchgate.netnih.govrasayanjournal.co.in For instance, the synthesis of certain 1,2,4-triazoles has been achieved in minutes under microwave irradiation without any solvent, offering a greener alternative to traditional methods that require hours of reflux in organic solvents. researchgate.netnih.gov

Alternative Reaction Media: When a solvent is necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While the synthesis of many organic compounds in water can be challenging due to solubility issues, methodologies are being developed to facilitate aqueous-phase synthesis of triazoles. nih.gov Another approach involves the use of natural acidic catalysts like lemon juice, which provides an eco-friendly medium for the synthesis of 1,2,4-triazole derivatives. researchgate.net

Catalyst Efficiency and Recyclability in this compound Synthesis

Catalysts play a vital role in chemical transformations by increasing reaction rates and selectivity. Green chemistry emphasizes the use of highly efficient and recyclable catalysts to minimize waste and cost.

Catalyst Efficiency: The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF). High TON and TOF values indicate that a small amount of catalyst can produce a large amount of product in a short time. For the synthesis of 1,2,4-triazoles, various transition metal catalysts, particularly copper-based systems, have shown high efficiency. rsc.orgrsc.org The development of catalysts that are effective at low loadings is a continuous area of research.

Catalyst Recyclability: The ability to recover and reuse a catalyst is a cornerstone of green chemistry. Heterogeneous catalysts, which are in a different phase from the reactants, are generally easier to separate from the reaction mixture and recycle. Several studies have focused on developing recyclable heterogeneous catalysts for triazole synthesis. For example, copper-zinc supported on Al2O3–TiO2 has been used as an efficient and recyclable catalyst for the synthesis of 1,2,4-triazole derivatives and can be reused multiple times without a significant loss in activity. rsc.org Similarly, metal-organic frameworks (MOFs) like MIL-101(Cr) have been demonstrated as highly efficient and reusable catalysts for the synthesis of related heterocyclic compounds under solvent-free conditions, with the catalyst being easily recovered by filtration and reused for several cycles with only a slight decrease in performance. mdpi.com

Interactive Data Table: Green Chemistry Approaches in Triazole Synthesis

Green Chemistry PrincipleMethodCatalyst/MediumKey FindingsReference
Solvent-Free SynthesisMicrowave IrradiationNoneReaction times reduced from hours to minutes with high yields. researchgate.netnih.gov
Alternative Reaction MediaAqueous SynthesisWaterEnvironmentally benign, though may require specific catalysts to overcome solubility issues. nih.gov
Catalyst RecyclabilityHeterogeneous CatalysisCopper-zinc on Al2O3–TiO2Catalyst can be recycled multiple times without significant loss of activity. rsc.org
Catalyst RecyclabilityHeterogeneous CatalysisMIL-101(Cr) MOFReusable for at least five cycles with minimal loss of efficiency in solvent-free reactions. mdpi.com

Derivatization Strategies and Analogue Synthesis of 2 5 Benzyl 4h 1,2,4 Triazol 3 Yl Acetic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, offering straightforward pathways to a variety of derivatives through well-established organic reactions.

Esterification: The conversion of the carboxylic acid to its corresponding esters is a fundamental derivatization strategy. Standard procedures, such as Fischer-Speier esterification, involve reacting the parent acid with an alcohol (e.g., methanol (B129727), ethanol (B145695), benzyl (B1604629) alcohol) under acidic catalysis, typically using sulfuric acid or hydrochloric acid, with heating. analis.com.my This reaction is versatile and can be used to introduce a wide array of alkyl and aryl ester groups, thereby modifying the lipophilicity and steric profile of the molecule.

Amidation: The synthesis of amides from 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid introduces a key hydrogen bond donor/acceptor unit. This transformation is typically achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ptfarm.plresearchgate.net The resulting acyl chloride can then be reacted with a diverse range of primary or secondary amines to yield the desired amides. Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with an amine, avoiding the harsh conditions of acyl chloride formation.

Table 1: Representative Ester and Amide Derivatives
Derivative TypeReactantProduct NamePotential Reagents
EsterMethanolMethyl 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetateH₂SO₄, heat
EsterEthanolEthyl 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetateH₂SO₄, heat
AmideAmmonia2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetamideSOCl₂, then NH₃
AmideAniline2-(5-Benzyl-4H-1,2,4-triazol-3-yl)-N-phenylacetamideEDC, HOBt
AmideMorpholine1-(2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetyl)morpholineDCC

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol, yielding 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)ethanol. This transformation requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Borane-THF complex (BH₃·THF) is another effective reagent for this reduction. The resulting alcohol serves as a versatile intermediate for further functionalization, such as conversion to ethers, halides, or aldehydes via oxidation.

Decarboxylation: While the decarboxylation of simple acetic acid derivatives is challenging, specific methods could potentially be applied. For instance, Barton decarboxylation involves converting the carboxylic acid to a thiohydroxamate ester followed by radical-induced cleavage. Another approach is Hunsdiecker-type reactions, where a silver salt of the carboxylic acid is treated with bromine. However, these reactions are substrate-dependent and their applicability to this compound would require empirical investigation.

Modifications of the Benzyl Substituent

The benzyl group provides another key site for analogue synthesis, allowing for modifications on both the aromatic ring and the benzylic methylene (B1212753) bridge.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group (-NO₂), primarily at the para position.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can yield halogenated derivatives. pearson.com

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups can be achieved using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions may be complicated by the potential for the Lewis acid to coordinate with the nitrogen atoms of the triazole ring, requiring careful optimization of reaction conditions.

Table 2: Examples of Benzyl Ring Functionalization via EAS
Reaction TypeReagentsMajor Product Name
NitrationHNO₃, H₂SO₄2-(5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-yl)acetic acid
BrominationBr₂, FeBr₃2-(5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-yl)acetic acid
AcylationCH₃COCl, AlCl₃2-(5-(4-Acetylbenzyl)-4H-1,2,4-triazol-3-yl)acetic acid

The benzylic methylene bridge (-CH₂-) connecting the phenyl and triazole rings is another potential site for modification. Radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, could introduce a bromine atom at this position, yielding 2-(5-(bromo(phenyl)methyl)-4H-1,2,4-triazol-3-yl)acetic acid. This benzylic halide would be a valuable intermediate for subsequent nucleophilic substitution reactions. Furthermore, oxidation of the methylene group to a carbonyl (ketone) could be explored using strong oxidizing agents, leading to the formation of 2-(5-benzoyl-4H-1,2,4-triazol-3-yl)acetic acid.

Ring Substitutions and Fusions on the 1,2,4-Triazole (B32235) Core

The 1,2,4-triazole ring itself is a hub for derivatization, allowing for substitution on its nitrogen atoms or its use as a precursor for building more complex fused heterocyclic systems.

N-Substitution: The N4 position of the 4H-1,2,4-triazole tautomer bears a proton that can be readily substituted. cymitquimica.com Deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl or aryl halide allows for the synthesis of a wide array of N4-substituted derivatives. researchgate.net For instance, reaction with allyl bromide would yield 2-{[5-Benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid. cymitquimica.com

Ring Fusion: The 1,2,4-triazole core can serve as a building block for bicyclic and polycyclic heterocyclic systems. acs.org For example, by first converting the acetic acid side chain to a 2-haloacetyl group, intramolecular cyclization could be induced. More commonly, the triazole core, often in a thiol-substituted form (where the acetic acid is replaced by a thiol group), can be reacted with bifunctional electrophiles. For instance, reaction of a 3-thiol-1,2,4-triazole with α-haloketones can lead to the formation of thiazolo[3,2-b] minia.edu.egacs.orgnih.govtriazole systems. researchgate.net Similarly, reactions with other reagents can yield fused systems like triazolo-thiadiazoles, offering significant structural diversity.

Introduction of Halogen, Alkyl, and Heteroatom Substituents

The introduction of halogen, alkyl, and various heteroatom-containing groups onto the this compound core can significantly influence its physicochemical properties and biological activity. These modifications can be strategically implemented on both the benzyl and triazole rings.

Halogenation: Halogen atoms, particularly fluorine, chlorine, and bromine, are frequently incorporated into aromatic rings to modulate electronic properties, lipophilicity, and metabolic stability. The benzyl ring of this compound is a prime target for halogenation. Standard electrophilic aromatic substitution reactions can be employed to introduce halogens at various positions on the phenyl group. For instance, direct bromination using N-bromosuccinimide (NBS) in a suitable solvent can yield monobrominated or dibrominated derivatives. The regioselectivity of these reactions is often directed by the activating nature of the alkyl substituent on the benzene (B151609) ring.

Alkylation: Alkylation strategies can be applied to both the triazole ring nitrogens and the benzyl moiety. N-alkylation of the 1,2,4-triazole ring can lead to a mixture of N1 and N2 isomers, and the regioselectivity can be influenced by the nature of the alkylating agent and reaction conditions. nih.gov For instance, reaction with various dihaloalkanes in the presence of a base like potassium carbonate can lead to the formation of different isomers, with N2 alkylation often being the preferred outcome due to steric effects. nih.gov Furthermore, the methylene bridge of the acetic acid side chain can be a target for α-alkylation to introduce further diversity.

Introduction of Heteroatoms: The incorporation of heteroatoms like sulfur, oxygen, and nitrogen can be achieved through various synthetic transformations. The synthesis of thioether derivatives is a common strategy. For example, the precursor 5-benzyl-4H-1,2,4-triazole-3-thiol can be readily S-alkylated with compounds like 2-bromo-1-phenylethanone in the presence of a base such as cesium carbonate to introduce a keto-functionalized side chain. thieme-connect.comisres.org This can be further modified, for instance, by reduction of the ketone to a hydroxyl group. Amine functionalities can also be introduced, for example, by synthesizing Schiff bases from 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and various aldehydes. frontiersin.org These Schiff bases can then be further modified or used as intermediates for cyclization reactions.

Table 1: Examples of Derivatization Reactions for 1,2,4-Triazole Scaffolds

Starting MaterialReagent(s)Product TypeReference
3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazoleDibromomethane, K2CO3Bis(triazolyl)methane isomers nih.gov
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol2-Bromo-1-phenylethanone, Cs2CO3S-alkylated triazole (ketone) thieme-connect.com
4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiolBenzaldehydeSchiff base frontiersin.org

Expansion to Fused Heterocyclic Systems Containing the 1,2,4-Triazole Moiety

Fusing the 1,2,4-triazole ring of this compound with other heterocyclic rings is a powerful strategy to create rigid, conformationally constrained analogues with potentially enhanced biological activities. Common fused systems include triazolo-thiadiazoles and triazolo-pyridazines.

The synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles often starts from a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol precursor. This precursor can be readily synthesized from the corresponding carboxylic acid hydrazide. Cyclization with various reagents can then afford the fused thiadiazole ring. For example, reaction with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride is a common method. scirp.org

Triazolo[4,3-b]pyridazines represent another important class of fused heterocycles. The synthesis of these systems can be achieved by reacting a suitable 1,2,4-triazole derivative with a pyridazine (B1198779) precursor. For instance, a 2-(5-substituted-1,2,4-triazol-3-yl)acetohydrazide can serve as a key intermediate. Cyclization of this hydrazide under appropriate conditions can lead to the formation of the fused triazolo-pyridazine core.

The acetic acid side chain of the parent compound provides a convenient handle for such cyclization reactions. For instance, conversion of the carboxylic acid to an acyl hydrazide, followed by reaction with a suitable dielectrophile, can lead to the formation of various fused heterocyclic systems.

Table 2: Examples of Fused Heterocyclic Systems Derived from 1,2,4-Triazoles

Precursor TypeFused SystemGeneral MethodReference
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoleCyclization with a carboxylic acid and POCl3 scirp.org
2-(5-Substituted-1,2,4-triazol-3-yl)acetohydrazideTriazolo[4,3-b]pyridazineIntramolecular cyclization-

Combinatorial Chemistry Approaches for Generating this compound Analogues

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large and diverse libraries of compounds, significantly accelerating the drug discovery process. Both parallel synthesis and solid-phase synthesis methodologies have been applied to the generation of 1,2,4-triazole analogues.

Parallel Synthesis and Library Design

Parallel synthesis involves the simultaneous synthesis of a library of discrete compounds in an array format. This approach allows for the systematic variation of different substituents around the this compound core to build a focused library for SAR studies.

The design of such a library typically involves a "hub and spoke" model, where the central 1,2,4-triazole acetic acid core is the hub, and the spokes represent the points of diversification. Key points for diversification include:

The Benzyl Moiety: A variety of substituted phenylacetic acids can be used as starting materials to introduce diverse substituents on the benzyl ring.

The Triazole Ring: Different substituents can be introduced at the N4-position of the triazole ring by using various substituted hydrazines in the cyclization step.

The Acetic Acid Chain: The carboxylic acid group can be converted to a range of amides, esters, or other functional groups by reacting the final products with a library of amines or alcohols.

A one-pot, three-component reaction is a highly efficient strategy for the parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. This approach involves the coupling of an amidine with a carboxylic acid, followed by cyclization with a hydrazine (B178648). nih.gov This methodology is well-suited for automation and allows for the rapid generation of a large number of analogues.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers several advantages for library generation, including the use of excess reagents to drive reactions to completion and simplified purification procedures, as impurities and excess reagents are simply washed away from the resin-bound product.

A common strategy for the solid-phase synthesis of 1,2,4-triazole derivatives involves anchoring a suitable building block to a solid support. For example, an acyl hydrazide can be attached to a resin. scirp.org This resin-bound acyl hydrazide can then be reacted with various reagents in a stepwise manner to build the triazole ring and introduce diversity. For instance, reaction with an orthoester can lead to a resin-bound 1,3,4-oxadiazole, which can then be converted to the desired 1,2,4-triazole by reaction with an amine.

The final compounds are then cleaved from the solid support. This "catch-and-release" strategy facilitates the purification of the final products. The choice of linker used to attach the initial building block to the resin is crucial, as it must be stable to the reaction conditions used for synthesis but readily cleavable to release the final product in high yield and purity.

Table 3: Overview of Combinatorial Approaches for 1,2,4-Triazole Analogue Synthesis

ApproachKey FeaturesAdvantages
Parallel Synthesis Simultaneous synthesis of discrete compounds in an array.Rapid generation of focused libraries for SAR studies.
Well-suited for one-pot, multi-component reactions.Efficient and amenable to automation.
Solid-Phase Synthesis Use of a solid support to anchor the growing molecule.Simplified purification, use of excess reagents.
Employs linkers for attachment and cleavage.Facilitates "catch-and-release" purification strategies.

Advanced Spectroscopic and Chromatographic Characterization of 2 5 Benzyl 4h 1,2,4 Triazol 3 Yl Acetic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within a few parts per million), HRMS allows for the confident assignment of an elemental composition. For 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly utilized.

In a typical analysis, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is observed. The experimentally measured m/z value is then compared to the calculated theoretical mass for the proposed molecular formula, C₁₁H₁₁N₃O₂. The close agreement between the found and calculated masses confirms the elemental composition. For instance, the fragmentation of related triazole derivatives often involves the loss of specific groups, which can further support the proposed structure.

Ion Calculated m/z Observed m/z Technique
[C₁₁H₁₂N₃O₂]⁺218.0924VariesESI/APCI
[C₁₁H₁₀N₃O₂]⁻216.0782VariesESI

Note: The observed m/z values would be determined from experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and acetic acid moieties, and the N-H proton of the triazole ring. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the carboxylic acid, the carbons of the triazole and benzene (B151609) rings, and the methylene carbons.

¹H NMR (DMSO-d₆) Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic protons7.20-7.40Multiplet5H
Benzyl CH₂~4.00Singlet2H
Acetic acid CH₂~3.70Singlet2H
NH (triazole)13.0-15.0Broad Singlet1H
COOH12.0-13.0Broad Singlet1H
¹³C NMR (DMSO-d₆) Expected Chemical Shift (δ, ppm)
C=O (Carboxylic acid)170-175
C (Triazole ring)150-160
C (Aromatic)125-140
CH₂ (Benzyl)30-35
CH₂ (Acetic acid)35-40

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

For more complex derivatives or to unambiguously assign all signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons. For example, it would confirm the connectivity within the aromatic ring of the benzyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the entire molecular skeleton, for instance, by showing a correlation between the benzyl methylene protons and the carbons of the triazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is valuable for determining the stereochemistry and conformation of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the triazole ring, the C=O stretch of the carboxylic acid, C=N and N-N stretches of the triazole ring, and the C-H stretches of the aromatic and aliphatic groups.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic acid)2500-3300 (broad)
N-H (Triazole)3100-3300
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
C=O (Carboxylic acid)1700-1725
C=N (Triazole)1600-1650
C=C (Aromatic)1450-1600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems and chromophores. The triazole and benzene rings in this compound constitute the primary chromophores. The UV-Vis spectrum would show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions.

Crystallographic Parameter Typical Information Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions of the repeating unit
Bond Lengths and AnglesPrecise geometric parameters
Torsion AnglesConformational details
Hydrogen Bonding NetworkIntermolecular interactions

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of the synthesized compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be suitable for analyzing this compound. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used, particularly for more volatile derivatives. However, the carboxylic acid group in the parent compound may require derivatization (e.g., esterification) to improve its volatility and thermal stability for GC analysis.

For the isolation and purification of the compound on a larger scale, column chromatography using silica (B1680970) gel is a common method. The choice of eluent (a mixture of non-polar and polar solvents) is optimized to achieve good separation of the desired product from any impurities or byproducts.

Technique Stationary Phase Mobile Phase/Eluent Purpose
HPLCC18Water/Acetonitrile or Methanol (B129727) (+ acid)Purity assessment
GC-MSe.g., HP-5msHeliumAnalysis of volatile derivatives
Column ChromatographySilica GelHexane/Ethyl Acetate or Dichloromethane/MethanolIsolation and purification

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The inherent polarity conferred by the carboxylic acid group and the triazole ring, combined with the non-polar benzyl moiety, makes reversed-phase HPLC (RP-HPLC) a particularly suitable method for its separation and analysis.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used. The separation is achieved by using a polar mobile phase, which often consists of a mixture of water and an organic modifier like acetonitrile or methanol. researchgate.netnih.gov The retention of this compound on the column is influenced by the hydrophobic interactions between its benzyl group and the C18 stationary phase. The elution is controlled by the proportion of the organic solvent in the mobile phase.

To ensure good peak shape and reproducible retention times for the acidic analyte, a buffer is typically added to the mobile phase to control the pH and suppress the ionization of the carboxylic acid group. jneonatalsurg.com Acidic modifiers like trifluoroacetic acid (TFA) or formic acid are commonly used at low concentrations (e.g., 0.1%) for this purpose. sielc.com

Detection can be accomplished using several methods. A Diode Array Detector (DAD) or a variable wavelength UV detector is effective, as the triazole ring and the benzyl group contain chromophores that absorb UV light. For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass-to-charge ratio information, enabling definitive identification of the compound and its derivatives. helixchrom.com Other detectors like Charged Aerosol Detectors (CAD) can also be employed, especially for universal detection when analyzing derivatives that may lack a strong UV chromophore. sielc.com

Table 1: Illustrative RP-HPLC Parameters for the Analysis of 1,2,4-Triazole (B32235) Acetic Acid Derivatives
ParameterCondition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (Gradient or Isocratic) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 210-260 nm or Mass Spectrometry (MS)
Injection Volume 10 µL
Expected Elution Profile Parent compound and more polar derivatives elute earlier; less polar derivatives show longer retention.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar carboxylic acid and N-H groups, is non-volatile and thermally labile. Direct analysis by GC-MS is therefore not feasible as it would lead to poor chromatographic performance and potential degradation in the hot injector port. colostate.edu To overcome this limitation, the compound must be chemically modified into a more volatile and thermally stable derivative prior to analysis. sigmaaldrich.com

This process, known as derivatization, involves reacting the polar functional groups with a specific reagent. gcms.cz Two common derivatization strategies for carboxylic acids are esterification and silylation. colostate.edu

Esterification: The carboxylic acid group can be converted into an ester, typically a methyl ester or ethyl ester, which is significantly more volatile. This can be achieved by reacting the compound with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃). researchgate.net Another approach is the use of alkylating agents such as dimethylformamide dialkylacetals. colostate.edu For instance, the reaction of this compound with methanol would yield methyl 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetate.

Silylation: This is one of the most common derivatization techniques for GC. research-solution.com It involves replacing the active hydrogen atoms in the -COOH and -NH groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.comresearch-solution.com This reaction converts the carboxylic acid into a TMS ester and the triazole N-H into a TMS-triazole, creating a much more volatile derivative suitable for GC analysis. youtube.com

Once derivatized, the sample can be injected into the GC-MS system. The volatile derivatives are separated on a capillary column (typically with a non-polar stationary phase) based on their boiling points and interactions with the column. The mass spectrometer detector then fragments the eluted compounds and records their mass spectra. These fragmentation patterns provide a unique fingerprint for each derivative, allowing for unequivocal structure confirmation and identification.

Table 2: Common Derivatization Strategies for GC-MS Analysis of this compound
Derivatization MethodReagent(s)Derivative FormedAnalytical Advantage
Esterification Methanol/BF₃ or DiazomethaneMethyl EsterIncreases volatility by converting the polar carboxylic acid to a less polar ester.
Silylation BSTFA + TMCSTrimethylsilyl (TMS) Ester and N-TMS derivativeSignificantly increases volatility and thermal stability by masking both -COOH and N-H active protons.

Computational and Theoretical Chemistry Studies of 2 5 Benzyl 4h 1,2,4 Triazol 3 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. These methods provide a deep look into the electron distribution and orbital energies, which are key determinants of a compound's reactivity and stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules similar to 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid, DFT calculations, often utilizing the B3LYP functional with a 6-31G(d,p) or higher basis set, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.netnih.gov These calculations minimize the total energy of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

For instance, in studies of other 1,2,4-triazole (B32235) derivatives, DFT calculations have been successfully used to compare computed structural parameters with experimental data from X-ray crystallography, showing good agreement. researchgate.net This methodology allows for the accurate prediction of molecular geometries even in the absence of experimental data. The total energy calculated through DFT is a critical parameter for assessing the thermodynamic stability of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity.

In computational studies of various 1,2,4-triazole derivatives, the HOMO and LUMO energies are calculated using DFT methods. dergipark.org.trresearchgate.net For example, in a study on 3-amino-1,2,4-triazole, the HOMO was found to be distributed over the entire molecule, while the LUMO was more localized on the triazole ring. dergipark.org.tr A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net These calculations help in understanding the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted 1,2,4-Triazole Derivative

Molecular Orbital Energy (eV)
HOMO -8.834
LUMO -3.936
Energy Gap (ΔE) 4.898

Data derived from a study on 3-amino-1,2,4-triazole using the B3LYP/6-311++G(d,p) level of theory. dergipark.org.tr

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, identifying the most stable conformers is essential for understanding its biological activity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of the molecule and its interactions with its environment, such as a solvent.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound

Computational methods are integral to modern drug discovery and design. Both ligand-based and structure-based approaches are used to predict the biological activity of compounds and to design new, more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In ligand-based drug design, where the structure of the biological target is unknown, QSAR models are particularly valuable.

For a class of compounds like 1,2,4-triazole derivatives, a QSAR model would be developed using a dataset of molecules with known activities. nih.govsemanticscholar.orgnih.gov The model would correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological response. While a specific QSAR model for this compound has not been identified in the surveyed literature, the development of such a model would be a logical step in a drug discovery program to guide the synthesis of new analogs with improved activity.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Molecular Docking Studies with Potential Target Proteins (Excluding Specific Clinical Targets)

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This technique is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. For derivatives of 1,2,4-triazole, molecular docking has been widely applied to explore interactions with a variety of enzymes and receptors that are not necessarily specific clinical targets but are of significant biological interest.

Studies on various 1,2,4-triazole derivatives have shown that the core triazole ring, often in conjunction with its substituents, plays a critical role in forming key interactions within protein binding sites. For instance, the nitrogen atoms of the triazole ring frequently act as hydrogen bond acceptors, while aromatic substituents, such as the benzyl (B1604629) group in this compound, can engage in hydrophobic and π-π stacking interactions. The acetic acid moiety introduces a carboxylic group that can serve as a potent hydrogen bond donor and acceptor, potentially forming strong electrostatic interactions with positively charged amino acid residues like arginine or lysine.

In silico investigations of 1,2,4-triazole analogs have been performed against a range of enzymes to explore their inhibitory potential. pensoft.net For example, docking studies against enzymes involved in oxidative stress regulation have helped to identify promising antioxidant agents. pensoft.net In one such study, a library of 112 triazole derivatives was screened against six key enzymes, with the top candidates selected based on their binding energy. pensoft.net Similarly, docking simulations of 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines against the colchicine (B1669291) binding site of tubulin have revealed important binding interactions, such as hydrogen bonds with residues like Ala317 and Asn258. researchgate.net

The following table summarizes representative findings from molecular docking studies on compounds structurally related to this compound, highlighting the diversity of potential protein targets and the nature of the molecular interactions.

Target Protein (PDB ID)Studied 1,2,4-Triazole Derivative TypeKey Interacting ResiduesPredicted Binding Affinity / ScoreReference
Mycobacterium tuberculosis Cytochrome P450 CYP121Pyridine-1,2,4-triazole derivativesNot specifiedChemPLP Score: 53.67 - 68.29 mdpi.com
Tubulin (Colchicine binding site)3-Benzyl-N-aryl-1H-1,2,4-triazol-5-aminesAla317, Asn258, Lys254Binding Affinities: -7.5 to -8.0 kcal/mol researchgate.net
Fungal Sterol Demethylase (FgCYP51)Triazoles with oxime ether and cyclopropyl (B3062369) moietiesCoordination with heme iron, hydrogen bondingNot specified rsc.org
S. aureus MurB Enzyme (PDB: 1HSK)1,2,4-Triazole-based 4-thiazolidinonesNot specifiedNot specified mdpi.com
Enzymes regulating oxidative stressGeneral 1,2,4-triazole derivativesNot specifiedVaries by compound and enzyme pensoft.net

These studies collectively indicate that the 1,2,4-triazole scaffold is a versatile platform for interacting with diverse protein active sites. The benzyl and acetic acid groups of the titular compound would likely contribute significantly to binding affinity and specificity through a combination of hydrophobic, hydrogen bonding, and electrostatic interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to rapidly screen large compound libraries (virtual screening) to identify novel molecules that possess the required features and are therefore likely to be active.

The 1,2,4-triazole nucleus is a common feature in many pharmacophore models developed for various biological targets due to its unique structural and electronic properties that facilitate multiple types of interactions. researchgate.net For example, research on fused 1,2,4-triazole derivatives has led to the development of pharmacophore models for antibacterial agents. nih.gov These models typically include features like hydrogen bond acceptors (from the triazole nitrogens), hydrophobic regions, and aromatic rings that guide the design of new antibacterial candidates. nih.gov

Virtual screening campaigns have successfully utilized pharmacophore models based on 1,2,4-triazole structures. In the development of novel anticancer agents, a library of compounds was virtually screened against the human adenosine (B11128) A2B protein, leading to the design and synthesis of new, active 1,2,4-triazole derivatives. nih.gov The process involves creating a pharmacophore hypothesis from known ligands and then filtering a large database of compounds to find those that match the spatial and chemical requirements of the model. The hits from this initial screening are then typically subjected to further analysis, such as molecular docking, to refine the selection and prioritize candidates for synthesis and biological testing.

The table below outlines key aspects of pharmacophore modeling and virtual screening studies involving 1,2,4-triazole derivatives.

Study FocusKey Pharmacophoric Features IdentifiedVirtual Screening OutcomeReference
Adenosine A2B Receptor AntagonistsAromatic rings, hydrogen bond acceptors/donors, hydrophobic sitesDesign and synthesis of novel 1,2,4-triazole derivatives with significant cytotoxic effects. nih.gov
Anticonvulsant AgentsTriazolethione core, thiazole (B1198619) ring, specific substitution patternsIdentification of the triazolethione-thiazole combination as an optimal pharmacophore model. nih.gov
Antioxidant AgentsBased on 112 previously synthesized compoundsSelection of 23 promising substances from a library of 112 for further analysis based on binding energy. pensoft.net
Anticancer Agents (General)The 1,2,4-triazole ring is considered a valuable pharmacophore for enhancing potency and selectivity in drug candidates.Molecular hybridization strategies are employed to combine the triazole pharmacophore with other bioactive entities. researchgate.net

For a molecule like this compound, a hypothetical pharmacophore model would likely include features corresponding to the benzyl group (hydrophobic and aromatic), the triazole ring (hydrogen bond acceptors), and the carboxylic acid group of the acetic acid side chain (hydrogen bond donor/acceptor, negative ionizable feature). Such a model could be instrumental in screening virtual libraries to discover new compounds with similar potential biological profiles.

In Vitro Biological Activity Profiling and Mechanistic Investigations of 2 5 Benzyl 4h 1,2,4 Triazol 3 Yl Acetic Acid

General Considerations for In Vitro Assay Development and Validation

The successful in vitro evaluation of any chemical compound, including 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid, is contingent upon the meticulous development and validation of the assays employed. alpco.comcmdclabs.com A comprehensive validation plan is the initial and critical step, outlining the specific assays to be conducted, the types and number of samples, the quantity of replicates, and predefined acceptance criteria for the results. alpco.com

Key parameters that must be rigorously assessed during assay validation include analytical specificity, sensitivity, precision, accuracy, range, linearity, robustness, and ruggedness. infinixbio.com Adherence to established standards, such as Good In Vitro Method Practices (GIVIMP), ensures the scientific integrity, quality, and reproducibility of the data generated. oecd.org These practices provide guidance on essential aspects of in vitro work, including roles and responsibilities, quality considerations, facilities, equipment, reagents, test systems, and standard operating procedures (SOPs). oecd.org The goal of this rigorous validation process is to have confidence that the assay accurately reports the characteristic of the sample and that a negative result is not due to a failure of the assay itself. nih.gov

Cellular Pathway Modulation in Model Systems (Excluding Specific Clinical Targets)

The 1,2,4-triazole (B32235) scaffold is a versatile pharmacophore known to interact with various biological targets, leading to the modulation of several cellular pathways. researchgate.net

Effects on Signal Transduction Pathways

Research on analogous 1,2,4-triazole derivatives suggests potential interference with key signal transduction pathways that regulate cell growth, proliferation, and survival. For instance, certain triazole derivatives have been shown to target the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway, a critical signaling cascade often dysregulated in cancer. sigmaaldrich.com Molecular docking studies have indicated that 5-mercapto-1,2,4-triazole derivatives can favorably bind to the active site of the PI3K protein, suggesting a potential inhibitory mechanism. sigmaaldrich.com

Furthermore, some triazole-containing compounds have been investigated for their effects on pathways related to inflammation. For example, derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid have been studied as potential cyclooxygenase-2 (COX-2) inhibitors, an enzyme involved in the inflammatory response. nih.gov

Investigation of Apoptosis or Cell Proliferation in Cell Lines (Mechanism-focused, not efficacy)

The induction of apoptosis, or programmed cell death, is a key mechanism through which many bioactive compounds exert their effects. Studies on various 1,2,4-triazole derivatives have demonstrated their potential to induce apoptosis in different cancer cell lines. For example, novel triazole-linked 2-phenyl benzoxazole (B165842) derivatives have been shown to induce apoptosis by inhibiting the function of specific microRNAs (miR-2, miR-13, and miR-14) in Drosophila melanogaster, leading to increased caspase activity. slideshare.net Another study on a triazole analog, 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol, revealed its ability to induce autophagy-dependent apoptosis in breast cancer cells. nih.gov This process was associated with mitochondrial membrane depolarization and the generation of reactive oxygen species. nih.gov

In the context of cell proliferation, N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives have exhibited antiproliferative activity against the HT-29 human colorectal cancer cell line. nih.gov Similarly, triazole-estradiol analogs have been shown to arrest the G0/G1 phase of the cell cycle in triple-negative breast cancer cells. researchgate.net

Structure-Activity Relationships (SAR) of this compound Analogues

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring.

Identification of Key Pharmacophoric Features for Desired Activity

Pharmacophore modeling studies on 1,2,4-triazole derivatives have identified key structural features essential for their biological activity. For COX-2 inhibitors based on a 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid scaffold, a pharmacophore model consisting of a hydrogen bond acceptor and two aromatic rings was proposed. nih.gov The 1,2,4-triazole ring itself is considered an important pharmacophore due to its ability to engage in hydrogen bonding and its dipole character, which facilitates interaction with biological targets. researchgate.net

For aromatase inhibitors, a pharmacophore model based on letrozole, a triazole-containing drug, highlighted the importance of the triazole ring for binding to the enzyme's active site. nih.gov

Impact of Substituent Modifications on In Vitro Potency and Selectivity

Modifications to the substituents on the 1,2,4-triazole core have a significant impact on the potency and selectivity of these compounds.

Substitution at the N-4 position: In a series of 1,2,4-triazoles investigated as inhibitors of leukotriene biosynthesis, the presence of a 4-methoxyphenyl (B3050149) group at the N-4 position was found to be crucial for activity. semanticscholar.org Replacing this group with a hydrogen atom led to a complete loss of function. semanticscholar.org Furthermore, substitutions on this phenyl ring influenced potency, with hydrophobic substituents being favorable. semanticscholar.org In another study on antibacterial 1,2,4-triazoles, compounds with a benzyl (B1604629) group at the N-4 position showed stronger inhibition of Gram-positive bacteria compared to those with a 4-phenyl group. mdpi.com

Substitution at the C-5 position: The nature of the substituent at the C-5 position also plays a critical role. In the same series of leukotriene biosynthesis inhibitors, the complete removal of a thiophene (B33073) ring at the 5-position impaired inhibitory potency, which was restored by the introduction of a phenyl ring. semanticscholar.org For a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, modifications on the N-aryl group led to varied anticancer activity against different cell lines. mdpi.com

Side Chain Modifications: Alterations to the side chain attached to the triazole ring can also modulate activity. For instance, replacing a thioether spacer with an ether in the leukotriene biosynthesis inhibitors resulted in decreased activity. semanticscholar.org

The following table summarizes the structure-activity relationships observed in various studies on 1,2,4-triazole analogues.

Compound Series Key Structural Feature/Modification Impact on In Vitro Activity Reference
N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivativesIntroduction of different substituents on the benzylthio moietyVaried antiproliferative activity against HT-29 colon cancer cells. nih.gov
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivativesPresence of two aromatic rings and a hydrogen bond acceptorEssential for COX-2 inhibitory activity. nih.gov
4,5-Diaryl-1,2,4-triazole-3-thioether derivativesSubstitution on the 4-phenyl ringHydrophobic substituents enhanced inhibitory potency against 5-lipoxygenase-activating protein. semanticscholar.org
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsDifferent aryl substitutions at the N-3 positionResulted in varying levels of anticancer activity across a panel of cancer cell lines. mdpi.com

Membrane Permeability and Biopharmaceutical Considerations (In Vitro Models Only)

The ability of a compound to permeate cell membranes is a crucial factor in its potential bioavailability and intracellular activity. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are commonly used to predict the passive diffusion and intestinal absorption of drug candidates.

While no specific membrane permeability data for this compound was found, studies on other small molecule drugs provide a framework for how such a compound might behave. The PAMPA model is a high-throughput method that assesses passive diffusion across an artificial lipid membrane. nih.govresearchgate.net The Caco-2 cell assay, on the other hand, uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, allowing for the study of both passive and active transport mechanisms. nih.govresearchgate.net

For weakly basic drugs, it has been shown that while only the uncharged form permeates the PAMPA membrane, both charged and uncharged forms can cross the Caco-2 cell monolayer. nih.gov A good correlation between PAMPA and Caco-2 permeability is often observed for compounds that primarily cross membranes via passive diffusion. nih.gov Discrepancies between the two assays can indicate the involvement of active transport processes. nih.gov

Given the presence of a carboxylic acid group, the permeability of this compound would likely be pH-dependent. At physiological pH, the carboxylic acid would be at least partially ionized, which could influence its ability to passively diffuse across lipid membranes.

The following table outlines the principles of the two main in vitro permeability assays.

Assay Principle Information Provided Reference
PAMPA Measures the passive diffusion of a compound across an artificial lipid membrane.Predicts passive membrane permeability. researchgate.net
Caco-2 Cell Monolayer Measures the transport of a compound across a monolayer of differentiated intestinal epithelial cells.Predicts intestinal absorption and can indicate the involvement of both passive and active transport mechanisms. nih.gov

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool used to predict the passive intestinal absorption of a compound. This assay measures the ability of a substance to diffuse from a donor compartment, through a synthetic membrane coated with a lipid layer that mimics the intestinal epithelium, to an acceptor compartment. The permeability of this compound was evaluated in a PAMPA model to determine its capacity for passive transcellular diffusion.

The effective permeability (Pe) of the compound is calculated and often compared to compounds with known absorption characteristics. While specific experimental data for this compound is not publicly available, a hypothetical dataset is presented below to illustrate the potential outcomes of such an assay. The permeability is typically assessed at different pH values to understand the influence of ionization on its diffusion across the lipid membrane.

CompoundpHEffective Permeability (Pe) (10-6 cm/s)Permeability Classification
This compound5.0--
This compound6.2--
This compound7.4--
Metoprolol (Low Permeability Control)7.4-Low
Propranolol (High Permeability Control)7.4-High

No publicly available experimental data was found for the PAMPA assay of this compound. The table is presented as a template for how such data would be displayed.

Caco-2 Cell Monolayer Studies (Mechanism-focused)

Caco-2 cell monolayer studies are a well-established in vitro method for investigating the mechanisms of intestinal drug absorption and efflux. nih.gov These cells, derived from human colorectal adenocarcinoma, differentiate to form a polarized monolayer of enterocytes that exhibit many of the transport and enzymatic functions of the small intestine. researchgate.net This model is particularly useful for identifying whether a compound is a substrate for active transport or efflux pumps, such as P-glycoprotein (P-gp). nih.gov

In these studies, the transport of this compound would be measured in two directions: from the apical (AP) to the basolateral (BL) side, simulating absorption, and from the basolateral to the apical side, simulating efflux. The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 is generally indicative of active efflux.

To further investigate the mechanism, the assay can be performed in the presence of known inhibitors of specific transporters. For instance, verapamil (B1683045) is a commonly used inhibitor of P-gp. A significant reduction in the efflux ratio in the presence of such an inhibitor would confirm the involvement of that specific transporter in the compound's disposition.

CompoundConditionPapp (AP-BL) (10-6 cm/s)Papp (BL-AP) (10-6 cm/s)Efflux Ratio
This compoundControl---
This compound+ Verapamil (P-gp Inhibitor)---
Propranolol (High Permeability Control)Control---
Digoxin (P-gp Substrate Control)Control---

No publicly available experimental data was found for the Caco-2 cell monolayer studies of this compound. The table is presented as a template for how such data would be displayed.

Advanced Material Science and Chemo Sensing Applications of 2 5 Benzyl 4h 1,2,4 Triazol 3 Yl Acetic Acid

Coordination Chemistry of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic Acid with Metal Ions

The coordination chemistry of this compound is a fertile ground for investigation. The molecule possesses multiple potential coordination sites: the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group. This multi-dentate character suggests its capability to act as a versatile ligand, forming stable complexes with a variety of metal ions.

Synthesis and Characterization of Metal Complexes

Currently, there are no specific studies detailing the synthesis and characterization of metal complexes derived from this compound. Research on analogous 1,2,4-triazole (B32235) derivatives has demonstrated their ability to form coordination polymers and discrete metal complexes with interesting magnetic, luminescent, and catalytic properties. For instance, the crystal structure of a heterobimetallic silver(I)–vanadium(V) oxide-fluoride compound incorporates 4-benzyl-4H-1,2,4-triazole as a ligand, showcasing the coordinating ability of the triazole ring. nih.gov The synthesis of such complexes typically involves the reaction of the triazole ligand with a metal salt in a suitable solvent, often employing techniques like hydrothermal synthesis or slow evaporation to obtain crystalline products.

Future research in this area would necessitate the systematic synthesis of complexes with various transition metals (e.g., Cu(II), Zn(II), Co(II), Ni(II)) and lanthanides. Characterization of these potential complexes would involve a suite of analytical techniques, as outlined in the hypothetical data table below.

Table 1: Hypothetical Characterization Data for a Metal Complex of this compound

Analytical Technique Expected Observations
Single-Crystal X-ray Diffraction Determination of the crystal system, space group, and precise bond lengths and angles, revealing the coordination environment of the metal ion.
Fourier-Transform Infrared (FTIR) Spectroscopy Shifts in the characteristic vibrational frequencies of the C=N, N-N (triazole ring), and C=O, O-H (carboxylic acid) groups upon coordination to the metal ion.
UV-Visible Spectroscopy Observation of d-d transitions for transition metal complexes, providing information on the geometry of the coordination sphere.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the metal complex and identification of decomposition pathways.

Investigation of Ligand-Metal Binding Modes and Stability Constants

The investigation of ligand-metal binding modes is crucial for understanding the structure and properties of the resulting complexes. This compound could exhibit various binding modes, acting as a monodentate, bidentate, or bridging ligand. The interplay between the triazole and carboxylate functionalities could lead to the formation of chelate rings, enhancing the stability of the metal complexes.

To date, no experimental data on the stability constants of metal complexes with this specific ligand have been published. The determination of stability constants, typically through techniques like potentiometric or spectrophotometric titrations, would provide quantitative insight into the thermodynamic stability of the complexes in solution. This information is vital for applications in areas such as chemical sensing and catalysis.

Potential in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of this compound, featuring hydrogen bond donors (N-H of the triazole ring and O-H of the carboxylic acid) and acceptors (N atoms of the triazole and O atoms of the carboxylic acid), makes it an excellent candidate for constructing ordered supramolecular architectures through self-assembly.

Design of Hydrogen-Bonded Frameworks

The formation of hydrogen-bonded organic frameworks (HOFs) is a burgeoning area of materials science. While there are no reported HOFs based on this compound, studies on similar triazole-containing molecules have demonstrated their capacity to form extended networks through hydrogen bonding. anu.edu.au The carboxylic acid dimer synthon and various hydrogen bonding motifs involving the triazole ring are expected to play a significant role in the self-assembly of this molecule.

Role as a Building Block in Polymer Chemistry

The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and a coordinating triazole ring, suggests its potential use as a monomer or a functional building block in polymer chemistry. However, a review of the current literature indicates that its application in this field has not yet been explored.

The carboxylic acid group could be utilized for polymerization reactions such as polyesterification or polyamidation. The resulting polymers would feature pendant triazole units, which could then be used for post-polymerization modification, metal coordination to create polymer-based catalysts or sensors, or to influence the polymer's self-assembly and material properties.

Incorporation into Polymeric Backbones via Derivatization

There is no available research describing the specific derivatization of this compound for the purpose of its incorporation into polymeric backbones. Studies detailing the synthetic routes, reaction conditions, and characterization of resulting polymers are absent from the current body of scientific literature.

Functionalization of Polymer Surfaces

Similarly, literature detailing the use of this compound for the functionalization of polymer surfaces is not available. Information regarding the methods of attachment, surface characterization, and the properties of the modified polymers has not been reported.

Development of Chemo-sensors and Biosensors Utilizing this compound

Optical and Electrochemical Sensing Mechanisms

There are no published studies that investigate the optical or electrochemical sensing mechanisms of chemo-sensors or biosensors specifically utilizing this compound as the active sensing element. Research on its interaction with analytes and the corresponding signal transduction is not available.

Selectivity and Sensitivity Studies

Due to the lack of developed sensors based on this specific compound, there are no selectivity and sensitivity studies to report. Data tables and detailed research findings on its performance in detecting specific analytes are therefore non-existent in the current scientific literature.

Future Directions and Emerging Research Avenues for 2 5 Benzyl 4h 1,2,4 Triazol 3 Yl Acetic Acid

Exploration of Novel Synthetic Pathways, Including Flow Chemistry and Photocatalysis

Traditional batch synthesis methods for 1,2,4-triazole (B32235) derivatives can be time-consuming and sometimes offer limited control over reaction parameters. The future of synthesizing 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetic acid and its analogs lies in the adoption of modern, efficient, and sustainable technologies like flow chemistry and photocatalysis.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scaling and automation. acs.org High-throughput methodologies for creating libraries of 1,2,4-triazoles have been successfully developed using continuous flow reactors. rsc.org These systems can facilitate multi-step sequences, such as the initial coupling of precursors followed by high-temperature cyclization, in an integrated and purified manner. acs.orgrsc.org Applying this to the synthesis of this compound could enable rapid analog generation for structure-activity relationship (SAR) studies. A robust protocol for synthesizing 1,2,3-triazoles using a copper-on-charcoal catalyst in a flow system highlights the potential for developing similar heterogeneous catalysis methods for 1,2,4-triazole synthesis, which simplifies purification and enhances catalyst reusability. nih.govrsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. frontiersin.org Merging photocatalysis with other catalytic processes can create novel synthetic pathways. researchgate.net For instance, photocatalysts have been used to generate intermediates for cycloaddition reactions in the synthesis of 1,2,3-triazoles, a strategy that could be adapted for 1,2,4-triazole systems. researchgate.netrsc.org The development of metal-free, covalent organic framework (COF) photocatalysts for reactions like CO2 reduction demonstrates the growing sophistication of this field. rsc.org Research into photocatalytic methods for constructing the 1,2,4-triazole ring of this compound could lead to more energy-efficient and environmentally friendly synthetic routes.

Table 1: Comparison of Advanced Synthetic Methodologies for Triazole Synthesis

Methodology Key Advantages Potential Application for this compound
Flow Chemistry Enhanced safety, scalability, process control, and automation. acs.org Rapid generation of analogs for SAR studies; integrated synthesis and purification. rsc.org

| Photocatalysis | Mild reaction conditions, high selectivity, use of sustainable energy sources. frontiersin.orgresearchgate.net | Green synthesis pathways; novel bond formations and functionalizations. rsc.org |

Advanced Computational Approaches for Predictive Modeling of Interactions

Computational modeling and simulation are indispensable tools for accelerating the discovery process by predicting how molecules like this compound might interact with biological targets. nih.gov Advanced computational methods can provide deep insights into molecular behavior, guiding the design of more potent and selective derivatives.

Quantum Chemical Calculations and QSAR: Quantum chemical methods can be used to calculate molecular properties such as the highest occupied molecular orbital (EHOMO), the lowest unoccupied molecular orbital (ELUMO), and dipole moments. slideshare.netscribd.com These parameters can be correlated with experimental activities to build Quantitative Structure-Activity Relationship (QSAR) models. Such models have been successfully used to predict the corrosion inhibition efficiency of triazole derivatives, achieving high correlation coefficients and validating their predictive power. slideshare.net This approach could be applied to predict the biological activity of this compound analogs.

Molecular Docking and Dynamic Simulations: Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. bioengineer.orgnih.gov This technique is crucial for identifying potential biological targets and understanding the structural basis of activity. For example, docking has been used to study the interaction of 1,2,4-triazole conjugates with integrin proteins. nih.gov Furthermore, molecular dynamics (MD) simulations can observe the behavior of the ligand-protein complex over time, assessing the stability of interactions and revealing conformational changes that are not apparent from static docking poses. bioengineer.org These simulations are vital for validating docking results and gaining a more realistic understanding of the binding event. bioengineer.org

Table 2: Computational Approaches for Analyzing Triazole Derivatives

Computational Method Primary Function Application to this compound
QSAR Modeling Correlates molecular structure with biological activity. slideshare.net Predict biological potency of new analogs before synthesis.
Molecular Docking Predicts binding mode and affinity to a biological target. bioengineer.orgnih.gov Identify potential protein targets and guide lead optimization.

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. bioengineer.org | Assess the stability of ligand-protein complexes and refine binding hypotheses. |

Integration with Artificial Intelligence and Machine Learning in Chemical Space Exploration

The sheer size of chemical space—the collection of all possible molecules—necessitates the use of artificial intelligence (AI) and machine learning (ML) to navigate it efficiently. researchgate.net These technologies can identify novel molecular scaffolds and predict their properties, significantly accelerating the discovery of new derivatives of this compound.

Generative models, a type of deep learning algorithm, can learn from existing chemical structures to design new molecules with desired properties. nih.gov These models can explore vast regions of chemical space, proposing novel structures that extend beyond simple analog generation. researchgate.net When combined with active learning, ML models can be iteratively improved during the screening process. chemrxiv.org This approach is particularly powerful in low-data scenarios, where the model actively selects the most informative compounds to test next, thereby maximizing the efficiency of hit discovery and compensating for a lack of diversity in the initial dataset. chemrxiv.org Applying these AI/ML strategies to the this compound scaffold could uncover derivatives with unique activity profiles that would be difficult to find through traditional medicinal chemistry approaches.

Development of Targeted Delivery Systems (Conceptual, Non-Clinical)

To enhance the efficacy of therapeutic agents, targeted delivery systems can be designed to concentrate the compound at the site of action, thereby minimizing off-target effects. For this compound, several conceptual, non-clinical strategies could be explored.

One approach involves conjugating the triazole compound to a targeting moiety, such as a peptide that specifically recognizes a receptor overexpressed on target cells. nih.gov The 1,2,3-triazole ring, often formed via "click" chemistry, is a stable and effective linker for creating such bioconjugates. nih.govekb.eg Another strategy is the encapsulation of the compound within nanocarriers, such as nanoparticles or liposomes. longdom.orglongdom.org For instance, 1,2,4-triazole derivatives have been loaded into low-density lipoprotein (LDL) nanoparticles to target cancer cells that overexpress the LDL receptor. longdom.orglongdom.org These delivery systems can improve solubility, protect the drug from degradation, and facilitate targeted uptake by specific cell types.

Broader Applications in Agrochemicals and Veterinary Medicine (Mechanism-focused, not dosage/safety)

The 1,2,4-triazole scaffold is a cornerstone of modern agrochemicals, particularly fungicides. rjptonline.orgnih.gov Many commercial triazole fungicides act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov This specific mechanism of action provides an excellent protective and curative effect against a wide spectrum of plant pathogens. nih.gov Future research could investigate whether this compound or its derivatives can inhibit fungal CYP51 or other essential enzymes in plant pathogens.

Beyond fungicidal activity, 1,2,4-triazole derivatives have shown promise as herbicides, insecticides, and plant growth regulators. rjptonline.orgresearchgate.net The mechanism in these applications often involves targeting specific enzymes or pathways in insects or weeds. For example, some triazoles act as cytochrome P450 enzyme inhibitors in insects. rjptonline.org Exploring the potential of this compound in these areas would involve screening against relevant agricultural pests and elucidating the underlying mechanisms of action.

In veterinary medicine, triazole antifungals are used to treat systemic fungal infections. ujmm.org.ua The same mechanistic principles that apply in human and plant pathology are relevant here. Furthermore, triazole compounds can target pathways in parasites, such as the CYP51 enzyme in protozoa like Trypanosoma cruzi and Leishmania species, which is analogous to the fungal enzyme. nih.gov Investigating the antiparasitic potential of this compound could open new avenues for developing novel veterinary therapeutics.

Opportunities for Collaborative and Interdisciplinary Research on this compound

The diverse potential of this compound necessitates a collaborative and interdisciplinary research approach. The complexity of modern drug discovery and materials science requires expertise that spans multiple scientific domains. bioengineer.org

Chemistry and Biology: Synthetic chemists can collaborate with molecular biologists and pharmacologists to design, synthesize, and evaluate novel derivatives against specific biological targets. bioengineer.org

Computational and Experimental Science: Computational chemists can use modeling and AI to predict promising compounds, which can then be synthesized and tested by experimental scientists in a feedback loop that accelerates the discovery cycle.

Academia and Industry: Partnerships between academic research groups and industrial partners can bridge the gap between basic discovery and translational development, leveraging the innovative environment of academia and the resources of industry.

Medicine, Agriculture, and Materials Science: The versatility of the triazole ring means that discoveries in one field can have implications for others. nih.govfrontiersin.orglifechemicals.com For example, a new synthetic method developed for a medicinal chemistry program could be adapted for creating novel agrochemicals or functional materials.

Unexplored Biological Targets and Mechanistic Hypotheses (Excluding Clinical Relevance)

While the antifungal properties of triazoles are well-established, the 1,2,4-triazole scaffold is found in compounds with a wide array of biological activities, suggesting that this compound could interact with numerous other biological targets. nih.govfrontiersin.orgnih.gov

Potential Unexplored Targets:

Tubulin: Some novel 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them of interest in oncology research. nih.gov

Kinases: Triazole-containing compounds have been developed as inhibitors of various kinases, such as PIM kinases, which are involved in cell proliferation and survival. nih.gov

Mycobacterial Enzymes: The mycobacterial membrane protein MmpL3, which is involved in transporting mycolic acids, has been identified as a target for novel 1,2,4-triazole derivatives with antitubercular activity. johnshopkins.edu

Ferroptosis Pathway: Recently, 1,2,4-triazole derivatives were identified as novel inhibitors of ferroptosis, a form of regulated cell death, acting as radical-trapping antioxidants. nih.gov

Mechanistic Hypotheses: Based on its structure, this compound could be hypothesized to act through several mechanisms. The acetic acid moiety could mimic a substrate or ligand for an enzyme or receptor, while the benzyl (B1604629) group could engage in hydrophobic or π-stacking interactions within a binding pocket. The triazole core itself can act as a bioisostere for an amide bond and participate in crucial hydrogen bonding interactions with a target protein. nih.gov Future research should involve broad biological screening to identify novel activities, followed by detailed mechanistic studies to elucidate the specific molecular targets and pathways involved.

Table of Compounds Mentioned

Compound Name
This compound
Fluconazole
Itraconazole
Voriconazole
Posaconazole
Ravuconazole
Ribavirin

Q & A

Q. What are the established synthetic routes for 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetic acid, and what reagents/conditions are critical for yield optimization?

The compound is synthesized by heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid in an alkaline medium (equimolar NaOH or KOH). Reaction optimization requires precise temperature control (reflux conditions) and stoichiometric equivalence of reactants to minimize byproducts. Post-synthesis purification involves recrystallization from ethanol or aqueous ethanol .

Q. How is the structural integrity of this compound confirmed after synthesis?

Structural validation employs elemental analysis (C, H, N content) and IR spectrophotometry to identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-H stretches in thio derivatives). Thin-layer chromatography (TLC) with silica gel plates and ethanol:chloroform (1:2) mobile phase confirms compound purity .

Q. What are the key physical-chemical properties (solubility, melting point) of this compound, and how are they determined experimentally?

Solubility is tested in polar (water, ethanol) and non-polar solvents (diethyl ether) at 20–25°C. Melting points are measured via capillary tube method (uncorrected) or differential scanning calorimetry (DSC). For example, sodium salts of analogous triazole derivatives exhibit higher water solubility (>50 mg/mL) compared to free acids (<10 mg/mL) .

Advanced Research Questions

Q. How can salt derivatives of this compound be synthesized, and what factors influence their stability?

Salts are prepared by reacting the free acid with:

  • Inorganic bases : NaOH/KOH (1:1 molar ratio) to form sodium/potassium salts.
  • Metal ions : Fe²⁺, Cu²⁺, or Zn²⁺ sulfates in half-molar ratios under aqueous conditions.
  • Organic bases : Piperidine or morpholine in ethanol. Stability is pH-dependent; metal salts often require inert atmospheres to prevent oxidation .

Q. What methodological approaches resolve contradictions in reported biological activity data for triazole derivatives?

Discrepancies in bioactivity (e.g., antifungal vs. antitumoral efficacy) are addressed by:

  • Standardized assays : MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity with positive controls (e.g., fluconazole).
  • Structural analogs : Comparing substituent effects (e.g., benzyl vs. theophylline groups) on activity.
  • In silico modeling : Docking studies to predict binding affinity to target enzymes (e.g., CYP450) .

Q. How can the core triazole-acetic acid structure be modified to enhance pharmacokinetic properties?

Strategies include:

  • Functionalization : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to improve metabolic stability.
  • Prodrug design : Esterification of the carboxylic acid group to enhance membrane permeability.
  • Hybridization : Conjugation with bioactive moieties (e.g., theophylline) to target specific pathways .

Q. What advanced analytical techniques are required to characterize degradation products under stress conditions?

Use HPLC-MS/MS to identify hydrolytic/oxidative degradation products. Accelerated stability studies (40°C/75% RH for 6 months) coupled with NMR (¹³C, ¹H) elucidate degradation pathways (e.g., triazole ring cleavage or decarboxylation) .

Methodological Notes for Data Interpretation

  • Contradiction Analysis : Cross-validate IR and elemental analysis data with computational tools (e.g., Gaussian for vibrational frequency simulations) to confirm assignments .
  • Biological Screening : Use dose-response curves (IC₅₀/EC₅₀ calculations) and ANOVA for statistical significance in triplicate experiments .

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Reactant of Route 1
2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 2
2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.